![molecular formula C24H21ClN4O2 B2848181 1-(3-chloro-4-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 548749-23-1](/img/structure/B2848181.png)
1-(3-chloro-4-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
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Description
1-(3-chloro-4-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C24H21ClN4O2 and its molecular weight is 432.91. The purity is usually 95%.
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Scientific Research Applications
Material Science Applications
1,5-Benzodiazepin derivatives, such as the one described, have been investigated for their potential in opto-nonlinear applications. Studies using density functional theory (DFT) have revealed that these compounds exhibit stability and significant non-linear optical (NLO) properties, suggesting their use in NLO applications. The derivatives possess higher βtot values compared to urea, indicating their suitability for enhancing the efficiency of opto-electronic devices (Shkir et al., 2022).
Pharmacological Applications
Certain 1,4-benzodiazepine derivatives have been synthesized and characterized as selective antagonists for cholecystokinin types 1 and 2 (CCK1 and CCK2) receptors. These compounds have shown high affinity and selective antagonism in receptor binding, calcium mobilization, and internalization studies, highlighting their potential for tumor targeting and diagnostic imaging (Akgün et al., 2009).
Organic Chemistry Applications
In the realm of organic synthesis, urea derivatives play a crucial role as intermediates in the formation of various complex molecules. Research has demonstrated the synthesis and evaluation of new compounds with antioxidant activity, utilizing urea derivatives as key intermediates. These studies contribute to the understanding of the chemical properties and reactivity of urea derivatives, paving the way for the development of new synthetic methodologies and compounds with potential biological activities (George et al., 2010).
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O2/c1-15-12-13-17(14-19(15)25)26-24(31)28-22-23(30)29(2)20-11-7-6-10-18(20)21(27-22)16-8-4-3-5-9-16/h3-14,22H,1-2H3,(H2,26,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRLQHUMNVKTDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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